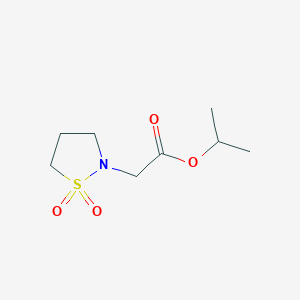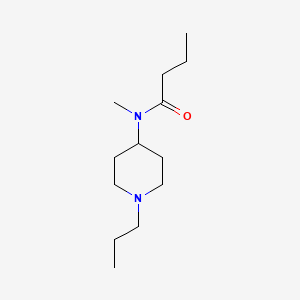![molecular formula C12H17ClN2O B7587400 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7587400.png)
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide, also known as 4-CPM, is a novel compound that has gained attention in the scientific community for its potential applications in various fields. This compound belongs to the class of amides and has a molecular weight of 270.78 g/mol.
Applications De Recherche Scientifique
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential as an antidepressant and anxiolytic agent. In addition, 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has been studied for its potential as a diagnostic tool for various diseases.
Mécanisme D'action
The mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have anxiolytic and antidepressant effects. In addition, 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide has been shown to have a low toxicity profile and does not produce any significant adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. It is also relatively easy to synthesize and has a high purity. However, one of the limitations of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide. One area of interest is its potential as a diagnostic tool for various diseases. Another area of interest is its potential as an antidepressant and anxiolytic agent. Additionally, further research is needed to fully understand the mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide involves the reaction of 4-chlorobenzylamine with 2-dimethylpropanoyl chloride in the presence of a base catalyst. The reaction proceeds through an amide bond formation mechanism and yields 2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide as a white solid with a purity of 98%. This synthesis method has been optimized to improve the yield and purity of the compound.
Propriétés
IUPAC Name |
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-12(2,14)11(16)15(3)8-9-4-6-10(13)7-5-9/h4-7H,8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHONEMIJQJCOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=CC=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(4-chlorophenyl)methyl]-N,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-(3-Fluoro-4-methoxyphenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7587322.png)

![2-amino-2-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]propanamide](/img/structure/B7587347.png)
![2-[2-(4-Methylsulfonylpiperazin-1-yl)ethoxy]benzonitrile](/img/structure/B7587352.png)


![(2S)-2-amino-4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B7587376.png)
![2-[Butan-2-yl(oxolane-3-carbonyl)amino]acetic acid](/img/structure/B7587381.png)


![4-[4-[(Cyclopropylamino)methyl]pyrazol-1-yl]benzonitrile](/img/structure/B7587404.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587410.png)
![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
